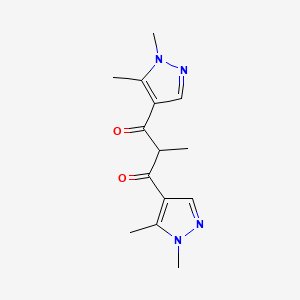

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione

Descripción

1,3-Bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione (CAS 1006327-47-4) is a β-diketone derivative featuring two 1,5-dimethylpyrazole substituents at the 1- and 3-positions of a central propane-1,3-dione backbone, with an additional methyl group at the 2-position .

The structural complexity of this compound arises from the steric and electronic effects of the methyl substituents on both the pyrazole rings and the propane backbone. These features influence its solubility, crystallinity, and reactivity, making it distinct from simpler β-diketones or pyrazole derivatives.

Propiedades

IUPAC Name |

1,3-bis(1,5-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-8(13(19)11-6-15-17(4)9(11)2)14(20)12-7-16-18(5)10(12)3/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNXBNJSLAMCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)C(C)C(=O)C2=C(N(N=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: N-bromosuccinimide in chloroform.

Major Products

Oxidation: Diketone derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated pyrazole derivatives.

Aplicaciones Científicas De Investigación

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt key biological pathways, leading to therapeutic effects in the case of disease treatment.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Substituent Variations

The table below summarizes key structural differences among the target compound and its analogs:

Key Comparative Insights

a) Steric and Electronic Effects

- Pyrazole Substituents: The 1,5-dimethylpyrazole groups in the target compound (vs. Compounds with 1,3-dimethylpyrazole (CAS 1006327-67-8) may exhibit different hydrogen-bonding patterns due to altered substituent positions, affecting crystal packing .

Backbone Substituents :

b) Hydrogen Bonding and Crystallinity

- Methyl groups on pyrazole rings and the propane backbone may disrupt intermolecular hydrogen bonding, reducing crystallinity compared to analogs with fewer substituents.

Actividad Biológica

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione (CAS No. 1006327-47-4) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, particularly in the realms of anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is , with a molecular weight of 274.32 g/mol. The compound features two pyrazole rings connected by a dione moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 1006327-47-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

A study evaluated the cytotoxic effects of pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines using the MTT assay. The results demonstrated that certain derivatives showed IC50 values in the micromolar range, indicating potent anticancer activity. Although specific IC50 data for 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione was not detailed in the available literature, its structural similarity to other active compounds suggests potential efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds structurally related to 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione have shown activity against various bacterial strains. The mechanism often involves the inhibition of bacterial growth by disrupting cellular processes or damaging bacterial membranes.

The biological activity of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione may be attributed to its ability to interact with specific biological targets:

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: Pyrazole derivatives may trigger programmed cell death in cancer cells.

- Antioxidant Properties: These compounds can scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Cytotoxic Evaluation: A recent investigation into novel pyrazole derivatives revealed that specific compounds exhibited IC50 values as low as 5.35 µM against HepG2 cells and 8.74 µM against A549 cells . This suggests that modifications in the pyrazole structure could enhance anticancer potency.

- Synthesis and Characterization: The synthesis of pyrazole derivatives typically involves reactions with diketones or other electrophiles under acidic or basic conditions. For example, a one-pot synthesis method has been reported for creating bioactive pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.